![molecular formula C16H14ClNO3S2 B5377343 2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole](/img/structure/B5377343.png)
2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole
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Overview
Description
2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole is a synthetic compound that belongs to the class of benzoxazoles. It has been extensively studied for its potential use in scientific research applications.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It may also inhibit the growth of fungi by disrupting the fungal cell membrane.
Biochemical and Physiological Effects
Studies have shown that 2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole has a low toxicity profile and does not have any significant biochemical or physiological effects on normal cells. However, it has been found to induce apoptosis in cancer cells and inhibit the growth of fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects on normal cells. However, the compound has a relatively low yield in synthesis, which may limit its availability for lab experiments.
Future Directions
There are several future directions for the study of 2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole. One direction is to further investigate its anticancer properties and potential use in cancer therapy. Another direction is to study its mechanism of action in more detail to better understand how it inhibits the growth of cancer cells and fungi. Additionally, further research could be conducted to optimize the synthesis method and increase the yield of the compound.
Synthesis Methods
The synthesis of 2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole involves the reaction of 2-chlorobenzyl chloride with sodium ethoxide to form 2-chlorobenzyl ethyl ether. This intermediate is then reacted with 2-mercaptobenzoxazole to form the desired product. The overall yield of this synthesis method is around 50%.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-6-(ethylsulfonyl)-1,3-benzoxazole has been studied for its potential use in various scientific research applications. It has been found to have anticancer properties and has been tested against various cancer cell lines. The compound has also been studied for its potential use as an antifungal agent.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-ethylsulfonyl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c1-2-23(19,20)12-7-8-14-15(9-12)21-16(18-14)22-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEYNYHOVHUUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(O2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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